molecular formula C14H13Cl2NO3S B5390247 4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide

4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide

Cat. No.: B5390247
M. Wt: 346.2 g/mol
InChI Key: UKOOSMZKTWCPPV-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H13Cl2NO3S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-chlorophenoxy)ethylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include various substituted sulfonamides.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Amines are formed as the primary products.

Scientific Research Applications

4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide
  • 4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
  • 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzenesulfonamide

Uniqueness

This compound is unique due to the presence of both chloro and phenoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-chloro-N-[2-(4-chlorophenoxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c15-11-1-5-13(6-2-11)20-10-9-17-21(18,19)14-7-3-12(16)4-8-14/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOOSMZKTWCPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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